5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
描述
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative featuring a fused bicyclic tetrahydroisoquinoline moiety. The pyrimidinedione core (positions 2 and 4) is substituted with a methyl group at position 3 and a 6,7-dimethoxy-tetrahydroisoquinoline carbonyl group at position 5.
属性
IUPAC Name |
5-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-19-15(21)12(8-18-17(19)23)16(22)20-5-4-10-6-13(24-2)14(25-3)7-11(10)9-20/h6-8H,4-5,9H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQPTHTRRIGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituted Propyl Side-Chain Derivatives ()
Compounds 4–9 from the 2011 Molecules study share the pyrimidinedione core but differ in substituents:
- Compounds 4–6: Feature a [(3-benzyloxy-2-benzyloxymethyl)propyl] side chain at position 6, with methoxymethyl groups at positions 1 and/or 3. The benzyloxy groups increase steric bulk and lipophilicity (logP ~3.5–4.0 predicted) compared to the main compound’s tetrahydroisoquinoline substituent .
- Compounds 7–9 : Replace benzyloxy with hydroxy groups, improving aqueous solubility (logP ~1.8–2.3 predicted) but reducing metabolic stability due to higher polarity .
Coumarin- and Tetrazole-Functionalized Derivatives ()
Compounds 4i and 4j from the 2023 study incorporate coumarin and tetrazole groups. These substituents confer fluorescence properties and metal-binding capacity, respectively.
Key Difference : The main compound lacks extended π-conjugated systems (e.g., coumarin), suggesting reduced fluorescence but improved membrane permeability compared to 4i and 4j .
Data Tables
Table 1. Structural and Physicochemical Comparison
*THIQ: Tetrahydroisoquinoline
Research Findings and Implications
- Metabolic Stability: The main compound’s dimethoxy groups may slow oxidative metabolism compared to hydroxy-substituted analogs (e.g., 7–9), as observed in related isoquinoline derivatives .
- Target Selectivity: The tetrahydroisoquinoline moiety could favor interactions with adrenergic or opioid receptors, whereas coumarin-containing analogs (4i–4j) might target metalloenzymes .
- Solubility Challenges : Despite moderate logP (~2.8), the main compound’s rigid structure may limit aqueous solubility, necessitating formulation optimization.
常见问题
Q. What synthetic methodologies are recommended for synthesizing 5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reaction : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a pyrimidine-dione precursor using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
Cyclocondensation : Optimize reaction conditions (e.g., 50–80°C, 12–24 hours) to form the pyrimidine-dione core, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the tetrahydroisoquinoline carbonyl linkage (δ ~160–170 ppm for carbonyl carbons) and pyrimidine-dione protons (δ ~5–7 ppm) .
- HRMS (ESI-) : Validate molecular weight with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
Q. How can preliminary biological activity be assessed?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) as described for structurally related thieno[2,3-d]pyrimidines .
- Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM). DMF may enhance solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
Table 1 : Hypothetical Yield Optimization Data (Based on Analogous Compounds)
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 80 | 58 |
| DCM | ZnCl₂ | 50 | 42 |
| DMSO | EDC | 70 | 65 |
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substituent Variation : Modify the tetrahydroisoquinoline (e.g., methoxy → ethoxy) and pyrimidine-dione (e.g., methyl → ethyl) groups .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Fragment-Based Design : Replace the tetrahydroisoquinoline moiety with bioisosteres (e.g., benzazepine) to probe target engagement .
Table 2 : Hypothetical SAR Data (Based on Analogous Compounds)
| Substituent Modifications | Bioactivity (MIC, µg/mL) |
|---|---|
| 6,7-Dimethoxy → 6,7-Diethoxy | 2.5 (vs. 5.0 for parent) |
| 3-Methyl → 3-Trifluoromethyl | 10.0 (reduced activity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
